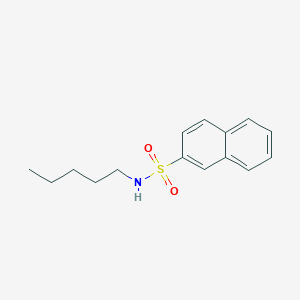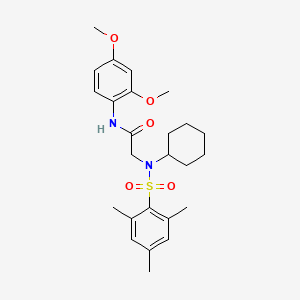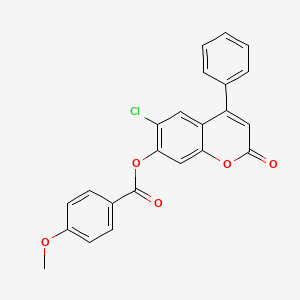
N-pentylnaphthalene-2-sulfonamide
Vue d'ensemble
Description
N-pentylnaphthalene-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a naphthalene ring with a pentyl substituent
Mécanisme D'action
Target of Action
The primary target of N-pentyl-2-naphthalenesulfonamide is the PanDZ complex . This complex plays a crucial role in the regulation of the pantothenate biosynthetic pathway in Escherichia coli .
Mode of Action
N-pentyl-2-naphthalenesulfonamide interacts with its target, the PanDZ complex, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate . This interaction results in the limitation of the supply of β-alanine in response to coenzyme A concentration .
Biochemical Pathways
The affected pathway is the pantothenate biosynthetic pathway . The interaction of N-pentyl-2-naphthalenesulfonamide with the PanDZ complex leads to a decrease in the supply of β-alanine, which is a key component of this pathway .
Result of Action
The result of the action of N-pentyl-2-naphthalenesulfonamide is the inhibition of the pantothenate biosynthetic pathway . This leads to a decrease in the production of pantothenate, a vital component of coenzyme A, which is essential for various metabolic processes .
Analyse Biochimique
Biochemical Properties
N-pentyl-2-naphthalenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in sulfonation reactions, where it can act as a substrate or inhibitor. The compound’s sulfonamide group allows it to form stable complexes with certain proteins, potentially altering their function. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
N-pentyl-2-naphthalenesulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, leading to alterations in downstream signaling pathways. This can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism can lead to shifts in metabolic fluxes and energy production .
Molecular Mechanism
The molecular mechanism of N-pentyl-2-naphthalenesulfonamide involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, it may inhibit enzyme activity by occupying the active site, thereby blocking substrate access. Alternatively, it can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-pentyl-2-naphthalenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-pentyl-2-naphthalenesulfonamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to sustained alterations in cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N-pentyl-2-naphthalenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, N-pentyl-2-naphthalenesulfonamide can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal metabolic processes .
Metabolic Pathways
N-pentyl-2-naphthalenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo sulfonation and other biotransformation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can affect the levels of key metabolites and influence overall metabolic fluxes within cells .
Transport and Distribution
The transport and distribution of N-pentyl-2-naphthalenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
N-pentyl-2-naphthalenesulfonamide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-pentylnaphthalene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-sulfonyl chloride with pentylamine under basic conditions. The reaction typically proceeds as follows:
Naphthalene-2-sulfonyl chloride+Pentylamine→this compound+HCl
The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-pentylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-pentylnaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the pentyl substituent, making it less hydrophobic.
N-pentylbenzenesulfonamide: Contains a benzene ring instead of a naphthalene ring, affecting its electronic properties.
N-pentyl-4-methylbenzenesulfonamide: Has a methyl group on the benzene ring, altering its steric and electronic characteristics
Uniqueness
N-pentylnaphthalene-2-sulfonamide is unique due to the combination of its naphthalene ring and pentyl substituent, which confer specific hydrophobic and electronic properties. These characteristics make it particularly suitable for applications requiring strong π-π interactions and hydrophobic interactions .
Propriétés
IUPAC Name |
N-pentylnaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-2-3-6-11-16-19(17,18)15-10-9-13-7-4-5-8-14(13)12-15/h4-5,7-10,12,16H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDSUYAQXTOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B4717384.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4717402.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4717408.png)
![2-[4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B4717414.png)
![6-[(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4717420.png)
![N-[1-(4-propylphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B4717421.png)
![2-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4717424.png)
![ethyl 4-benzyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4717444.png)
![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4717446.png)
![7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4717449.png)
![6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol](/img/structure/B4717460.png)

